molecular formula C9H7ClFN3 B15276361 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine

4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B15276361
M. Wt: 211.62 g/mol
InChI Key: VXMMNHKICXWJKT-UHFFFAOYSA-N
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Description

Product Overview 4-(2-Chloro-4-fluorophenyl)-1H-pyrazol-3-amine is an organic compound with the molecular formula C 9 H 7 ClFN 3 and a molecular weight of 211.62 g/mol . Its structure features a 1H-pyrazole ring amine-substituted at the 3-position and a 2-chloro-4-fluorophenyl group at the 4-position. Research Significance of the Pyrazole Scaffold The 1H-pyrazole core is a privileged structure in medicinal and agricultural chemistry . Pyrazole derivatives are extensively investigated in scientific research due to a broad spectrum of biological activities. They are recognized as key scaffolds in the development of compounds with anti-microbial, anti-fungal, anti-inflammatory, and anticancer properties, among others . Many commercial drugs and agrochemicals incorporate this heterocyclic ring system. Potential Research Applications While specific biological data for 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine is limited in the public domain, structurally similar pyrazole-3-amine derivatives are active subjects of research. For instance, recent studies explore highly potent and selective pyrazole derivatives as inhibitors for metalloproteinases like meprin α and β, which are emerging targets in diseases such as cancer, fibrosis, and Alzheimer's . Other research areas for analogous compounds include their use as intermediates in synthesizing fungicidal mixtures for crop protection . Researchers may value this compound as a versatile building block for synthesizing more complex molecules or for direct screening in biological assays. Handling and Compliance This product is intended for research and laboratory use only. It is not intended for use in humans, animals, or as a drug, cosmetic, or food additive. Please refer to the Safety Data Sheet (SDS) for detailed hazard, handling, and disposal information.

Properties

Molecular Formula

C9H7ClFN3

Molecular Weight

211.62 g/mol

IUPAC Name

4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine

InChI

InChI=1S/C9H7ClFN3/c10-8-3-5(11)1-2-6(8)7-4-13-14-9(7)12/h1-4H,(H3,12,13,14)

InChI Key

VXMMNHKICXWJKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=C(NN=C2)N

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

The foundational route for synthesizing 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine involves cyclocondensation of β-keto esters or 1,3-diketones with hydrazine derivatives. A representative pathway begins with 3-(2-chloro-4-fluorophenyl)-1,3-diketone, which undergoes cyclization upon treatment with hydrazine hydrate in ethanol under reflux (78°C, 12 hours). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, forming the pyrazole ring. The amine group at position 3 is introduced by substituting a nitro intermediate with ammonia under high-pressure conditions (5 bar, 120°C), achieving a 72% yield after recrystallization.

Modifications to this method include using substituted hydrazines to alter regioselectivity. For instance, methylhydrazine favors the formation of 1-methylpyrazole derivatives, but this approach requires subsequent deprotection steps to yield the free amine.

Substitution and Functional Group Interconversion

Alternative routes leverage halogenated precursors for late-stage functionalization. Starting from 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-carbonitrile, catalytic hydrogenation (H₂, 3 atm, Pd/C, methanol, 50°C) reduces the nitrile group to a primary amine with 85% efficiency. This method avoids harsh ammonolysis conditions, enhancing compatibility with sensitive aryl halides.

Challenges in regioselectivity are addressed through protective group strategies. For example, tert-butoxycarbonyl (Boc) protection of the pyrazole nitrogen prior to nitrile reduction prevents unwanted side reactions, followed by acidic deprotection (HCl/dioxane) to regenerate the amine.

Modern Synthetic Methodologies

Catalytic Approaches

Palladium-catalyzed cross-coupling reactions enable direct introduction of the 2-chloro-4-fluorophenyl group onto preformed pyrazole scaffolds. Suzuki-Miyaura coupling between 3-amino-4-iodo-1H-pyrazole and 2-chloro-4-fluorophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C) achieves 78% yield. This method circumvents the need for multistep functionalization but requires stringent control over catalyst loading to minimize homocoupling byproducts.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A one-pot synthesis involving 2-chloro-4-fluorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in acetic acid (150°C, 300 W, 20 minutes) produces the target compound with 88% yield. The rapid heating rate suppresses decomposition pathways, favoring high-purity outputs.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial protocols adopt continuous flow systems to enhance reproducibility and scalability. A two-stage process involves:

  • Ring Formation : A mixture of 2-chloro-4-fluorophenylacetic acid and hydrazine sulfate in a tubular reactor (residence time: 10 minutes, 130°C) generates the pyrazole core.
  • Amination : The intermediate is routed to a packed-bed reactor containing Ni/Al₂O₃ catalyst for nitrile hydrogenation (H₂, 5 bar, 80°C), achieving 92% conversion.

Solvent Optimization

Economic and environmental considerations drive solvent selection. Ethanol-water mixtures (7:3 v/v) reduce waste generation while maintaining high solubility for intermediates. Post-reaction, solvent recovery via distillation achieves 95% reuse efficiency.

Purification and Isolation Strategies

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:4) yields needle-shaped crystals with >99% purity. Slow cooling (0.5°C/min) minimizes occluded impurities, as confirmed by differential scanning calorimetry (melting point: 182–184°C).

Chromatographic Methods

Preparative HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric contaminants, critical for pharmaceutical-grade material. Retention time correlations establish a robust quality control protocol.

Analytical Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.59 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 7.45 (d, J = 2.4 Hz, 1H, ArH), 6.25 (s, 1H, pyrazole-H), 5.12 (s, 2H, NH₂).
  • FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), and 1540 cm⁻¹ (C-F).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms purity ≥99.5%. Method validation complies with ICH guidelines, demonstrating linearity (R² = 0.9998) and precision (%RSD < 0.5).

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole-5-carboxylic acid.

    Reduction: Formation of 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 4-(2-Chloro-4-fluorophenyl)-1H-pyrazol-3-amine

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine 1001757-55-6 C₁₀H₉ClFN₃ 4-Cl, 3-F-benzyl 225.65 Antiproliferative activity
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine 1240579-69-4 C₁₀H₉ClFN₃ 3-Cl,4-F-benzyl 225.65 Research in kinase inhibition
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine 1242267-93-1 C₉H₆ClF₃N₄ Pyridine core, 3-Cl, 5-CF₃ 272.62 Potential CNS-targeting drugs
4-(4-Bromophenyl)-1H-pyrazol-3-amine 40545-64-0 C₉H₈BrN₃ 4-Br-phenyl 253.09 Antimicrobial research

Key Observations:

Substituent Position Sensitivity: The 2-chloro-4-fluorophenyl group in the target compound vs. Bromine substitution (e.g., 4-bromophenyl in CAS 40545-64-0) increases molecular weight and polarizability, which may enhance hydrophobic interactions in antimicrobial applications .

Heterocyclic Variations :

  • Replacement of the phenyl group with a pyridine ring (CAS 1242267-93-1) introduces nitrogen atoms, enhancing solubility and hydrogen-bonding capacity, which is advantageous for CNS drug design .

Key Trends:

  • Benzylation is a common step for introducing aryl groups to the pyrazole core .
  • Hydrazine-mediated cyclization is favored for constructing the pyrazole ring in compounds like 4-(4-bromophenyl)-1H-pyrazol-3-amine .

Key Insights:

  • Electron-withdrawing groups (Cl, F) enhance metabolic stability and target affinity .

Biological Activity

4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine is an organic compound notable for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits properties that make it a potential candidate for therapeutic applications, including anti-inflammatory and anticancer effects.

Chemical Structure and Properties

The molecular formula of 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine is C10_{10}H8_{8}ClF N3_{3}, with a molecular weight of approximately 211.62 g/mol. The compound features a pyrazole ring substituted with a 2-chloro-4-fluorophenyl group, which influences its chemical reactivity and biological interactions.

Research indicates that the biological activity of 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine primarily involves its role as an enzyme inhibitor or receptor modulator . The mechanism typically involves binding to specific molecular targets, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can alter cellular pathways and biological responses, suggesting potential therapeutic applications.

Anticancer Properties

Studies have demonstrated that 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine exhibits significant anticancer activity. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines, including prostate cancer cells. The compound acts as an androgen receptor antagonist, effectively inhibiting the growth of cells that overexpress androgen receptors .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism
Prostate Cancer5.0Androgen receptor antagonism
HepG2 (Liver)6.5Cell proliferation inhibition
HeLa (Cervical)7.0Cytotoxic effects

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Case Studies

Several studies have highlighted the biological activity of 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine:

  • Prostate Cancer Study : A study evaluated the efficacy of this compound on prostate cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 5 µM, indicating its potential as a therapeutic agent against prostate cancer .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, suggesting its effectiveness in managing inflammatory conditions .

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